molecular formula C9H10N4 B11792607 N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine

N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine

Cat. No.: B11792607
M. Wt: 174.20 g/mol
InChI Key: GHNWLFHXQGTGQP-UHFFFAOYSA-N
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Description

N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine typically involves the condensation of 3-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde. This reaction is often carried out in methanol using magnesium sulfate as a drying agent . The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyrazole and pyridine compounds .

Scientific Research Applications

N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the FLT3-ITD and BCR-ABL pathways, which are crucial in certain types of leukemia . The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methyl-1H-pyrazol-5-YL)pyridin-2-amine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to interact with a broader range of molecular targets, making it a versatile compound in various applications .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

N-(5-methyl-1H-pyrazol-3-yl)pyridin-2-amine

InChI

InChI=1S/C9H10N4/c1-7-6-9(13-12-7)11-8-4-2-3-5-10-8/h2-6H,1H3,(H2,10,11,12,13)

InChI Key

GHNWLFHXQGTGQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NC2=CC=CC=N2

Origin of Product

United States

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